molecular formula BSi B087450 四ホウ化ケイ素 CAS No. 12007-81-7

四ホウ化ケイ素

カタログ番号: B087450
CAS番号: 12007-81-7
分子量: 38.90 g/mol
InChIキー: CFOAUMXQOCBWNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetraboron silicide, with the chemical formula B₄Si, is a compound formed between boron and silicon. It is a lightweight ceramic material known for its high hardness and thermal stability. Tetraboron silicide is part of the broader family of boron silicides, which are known for their unique properties and applications in various fields .

科学的研究の応用

Tetraboron silicide has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of other boron-silicon compounds.

    Materials Science: Due to its high hardness and thermal stability, it is used in the production of cutting tools, abrasives, and wear-resistant coatings.

    Electronics: Employed in the fabrication of semiconductors and thermoelectric materials.

    Aerospace: Utilized in the manufacturing of heat-resistant tiles for spacecraft.

Safety and Hazards

The hazards of tetraboron silicide are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

将来の方向性

Silicide-based thermoelectric (TE) materials are promising candidates for automotive TE generators, which can collect wasted heat and convert it into electricity . Adequate strategies should be used to manufacture highly efficient silicide-based TE devices . While many challenges should still be overcome, the development of highly efficient TE materials and devices could represent new solutions for the global energy crisis .

準備方法

Synthetic Routes and Reaction Conditions: Tetraboron silicide can be synthesized through direct reaction of elemental boron and silicon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The process involves heating the mixture of boron and silicon powders to temperatures around 1500-1800°C .

Industrial Production Methods: In industrial settings, tetraboron silicide is produced using methods such as chemical vapor deposition (CVD) and solid-state reactions. CVD involves the reaction of gaseous precursors containing boron and silicon, which decompose on a heated substrate to form the desired compound. Solid-state reactions involve the direct combination of boron and silicon powders under high temperature and pressure conditions .

化学反応の分析

Types of Reactions: Tetraboron silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

類似化合物との比較

  • Silicon triboride (SiB₃)
  • Silicon tetraboride (SiB₄)
  • Silicon hexaboride (SiB₆)

Comparison:

  • Silicon triboride (SiB₃): Similar in structure but contains fewer boron atoms. It is less thermally stable compared to tetraboron silicide.
  • Silicon tetraboride (SiB₄): Very similar in composition and properties, often co-produced with tetraboron silicide. It has comparable hardness and thermal stability.
  • Silicon hexaboride (SiB₆): Contains more boron atoms, resulting in higher hardness and thermal stability. It is used in similar applications but offers better performance in high-temperature environments .

Tetraboron silicide stands out due to its balanced properties of hardness, thermal stability, and electrical conductivity, making it a versatile material for various advanced applications.

特性

{ "Design of the Synthesis Pathway": "The synthesis of Tetraboron silicide can be achieved through a solid-state reaction between boron and silicon at high temperatures.", "Starting Materials": ["Boron", "Silicon"], "Reaction": [ "Mix boron and silicon in a 1:4 molar ratio", "Place the mixture in a furnace under an inert atmosphere", "Heat the mixture to a temperature of 1200-1400°C for 4-8 hours", "Allow the product to cool to room temperature", "Grind the product into a fine powder" ] }

CAS番号

12007-81-7

分子式

BSi

分子量

38.90 g/mol

IUPAC名

boron;silicon

InChI

InChI=1S/B.Si

InChIキー

CFOAUMXQOCBWNJ-UHFFFAOYSA-N

SMILES

[B].[B].[B].[B].[Si]

正規SMILES

[B].[Si]

12046-88-7

製品の起源

United States
Customer
Q & A

Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?

A1: Tetraboron silicide demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []

Q2: How are tetraboron silicide whiskers synthesized, and what factors influence their growth?

A2: Tetraboron silicide whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []

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